5-Fluoro-3-methyl-1H-indazole is a synthetic compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring system. This compound features a fluorine atom at the 5-position and a methyl group at the 3-position of the indazole structure. The unique substitution pattern contributes to its biological activity and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving cyclization reactions of appropriate precursors, such as 5-fluoro-2-nitrobenzaldehyde and methylhydrazine. These synthesis routes have been optimized for both laboratory and industrial applications, focusing on yield and efficiency .
5-Fluoro-3-methyl-1H-indazole is classified as an indazole derivative, which falls under the broader category of heterocyclic compounds. These compounds are often studied for their pharmacological properties, including anticancer and anti-inflammatory activities.
The synthesis of 5-Fluoro-3-methyl-1H-indazole can be achieved through several methods:
The molecular formula of 5-Fluoro-3-methyl-1H-indazole is C_8H_8FN_3. Its structure includes:
5-Fluoro-3-methyl-1H-indazole participates in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 5-Fluoro-3-methyl-1H-indazole involves its interaction with various biological targets:
Studies indicate that this compound may affect pathways related to cell cycle regulation, leading to significant changes in cellular metabolism and gene expression.
Relevant data from spectroscopic analyses (NMR, MS) confirm structural integrity and purity during synthesis .
5-Fluoro-3-methyl-1H-indazole has several scientific uses:
The unique structural features of this compound make it a candidate for further exploration in drug design and development, particularly in targeting specific diseases .
The indazole nucleus represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural versatility and broad-spectrum biological activities. This bicyclic system – comprising a pyrazole ring fused to benzene – confers unique electronic properties and multiple sites for functionalization, enabling targeted interactions with diverse biological macromolecules. Indazole derivatives exhibit an expansive pharmacological profile, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating activities [1] [4]. Notably, several indazole-containing drugs have achieved clinical significance:
Table 1: Clinically Approved Drugs Featuring the Indazole Scaffold
Drug Name | Therapeutic Category | Biological Target | Key Indazole Substitution Pattern |
---|---|---|---|
Niraparib | Anticancer | PARP enzyme | 1H-Indazole, 3-methyl |
Pazopanib | Anticancer (TKI) | VEGFR, PDGFR | 1H-Indazole, 4-methylpyrimidine |
Granisetron | Anti-emetic | 5-HT₃ receptor | 1H-Indazole, N-benzyl |
Axitinib | Anticancer (TKI) | VEGFR1-3 | 1H-Indazole, 2-pyridine |
The synthetic accessibility of indazole derivatives enables extensive structure-activity relationship (SAR) explorations. Recent advances include transition metal-catalyzed cyclizations (e.g., palladium-mediated C-H amination) and organophosphorus-mediated reductive cyclizations, allowing efficient construction of diversely substituted indazoles [1] [4]. These synthetic methodologies facilitate the systematic optimization of indazole-based pharmacophores for enhanced target affinity and drug-like properties.
The strategic incorporation of fluorine and methyl groups at the C5 and C3 positions of the indazole scaffold, respectively, profoundly influences molecular properties critical to drug efficacy. Fluorine, the most prevalent halogen in FDA-approved drugs, imparts distinct advantages:
Concurrently, the methyl group at N1/C3 provides:
Table 2: Physicochemical Properties of 5-Fluoro-3-methyl-1H-indazole
Property | Value | Measurement Technique/Reference | Pharmacological Implication |
---|---|---|---|
Molecular Formula | C₈H₇FN₂ | Elemental Analysis [3] [6] | Balanced heteroatom ratio for drug-likeness |
Molecular Weight | 150.16 g/mol | Mass Spectrometry [6] | Optimal for CNS penetration |
Density | 1.299 g/cm³ | Computational Prediction [8] | Indicates molecular packing efficiency |
Boiling Point | 285.3°C | Simulated Distillation [8] | Thermal stability for formulation |
LogP (Estimated) | 2.01 | Chromatographic Measurement [8] | Moderate lipophilicity for absorption |
Refractive Index | 1.636 | Computational Prediction [8] | Polarizability relevant to binding |
These synergistic modifications yield a scaffold with balanced physicochemical properties: molecular weight (150.16 g/mol), moderate lipophilicity (cLogP 2.01), and topological polar surface area (34.7 Ų) within preferred ranges for oral bioavailability [6] [8]. Computational analyses further indicate that the fluorine atom contributes to electrostatic potential surfaces favorable for interactions with aromatic residues in enzyme binding pockets [4] [7].
The development of 5-fluoro-3-methyl-1H-indazole reflects broader trends in heterocyclic medicinal chemistry, where strategic fluorine incorporation evolved from serendipitous discovery to rational design. Key historical milestones include:
Table 3: Evolution of Synthetic Approaches to 5-Fluoro-3-methyl-1H-indazole
Time Period | Dominant Synthetic Strategy | Representative Method | Limitations Overcome |
---|---|---|---|
1980s-1990s | Cadogan Cyclization | Triethyl phosphite-mediated reduction of 2-nitrobenzaldehyde precursors [4] [7] | Low functional group tolerance, high temperatures |
2000-2010 | Palladium-Catalyzed Intramolecular Amination | Charette's Pd-catalyzed C-H amination of aminohydrazones [1] | Limited substrate scope for fluorinated analogs |
2010-2015 | Copper-Mediated N-N Bond Formation | Chen's Cu(OAc)₂-mediated cyclization using O₂ oxidant [1] | Requirement for expensive palladium catalysts |
2015-Present | Earth-Abundant Metal Catalysis | Li's Co/Cu system for redox-neutral cyclization [1] | Cost and toxicity of precious metal systems |
Pharmacological interest intensified following reports of fluorinated indazoles in clinical candidates. The 5-fluoro-3-methyl substitution pattern emerged as particularly advantageous in kinase inhibitor scaffolds due to its optimal fit in the adenine binding pocket of ATP-binding enzymes [4] [7]. Recent applications include its incorporation in reverse transcriptase inhibitors targeting critical viral enzymes, as evidenced by the DrugBank-listed compound DB07935 featuring this core [10]. The historical trajectory demonstrates a shift from challenging, low-yield syntheses to efficient, catalysis-driven approaches enabling comprehensive SAR exploration of this pharmacologically versatile chemotype.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1